molecular formula C18H19N3O2 B15106417 2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B15106417
M. Wt: 309.4 g/mol
InChI Key: GATUOOFLYVCGJI-UHFFFAOYSA-N
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Description

2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole ring, which is known for its biological activity, and a phenoxy group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the reaction of 2-(propan-2-yl)-1H-benzimidazole-5-amine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The phenoxy group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-(1-phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of a benzimidazole ring.

    2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzimidazole: Contains a benzimidazole ring and a phenoxy group but with different substituents.

Uniqueness

2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is unique due to the presence of both the benzimidazole ring and the phenoxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-phenoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C18H19N3O2/c1-12(2)18-20-15-9-8-13(10-16(15)21-18)19-17(22)11-23-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

GATUOOFLYVCGJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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